molecular formula C26H20N4O5 B4376467 METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE

METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE

Cat. No.: B4376467
M. Wt: 468.5 g/mol
InChI Key: LXSZGYCWZNBQRT-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. . This reaction is highly efficient and provides high yields of the desired triazole derivative. The subsequent steps involve the acylation of the triazole ring with 4,5-dibenzoyl groups and the esterification of the resulting compound with methyl 2-aminobenzoate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[2-(4,5-dibenzoyltriazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5/c1-35-26(34)19-14-8-9-15-20(19)27-21(31)16-30-23(25(33)18-12-6-3-7-13-18)22(28-29-30)24(32)17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSZGYCWZNBQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE

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